molecular formula C23H21N3O2 B14169097 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone CAS No. 573944-94-2

1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone

Cat. No.: B14169097
CAS No.: 573944-94-2
M. Wt: 371.4 g/mol
InChI Key: ALPZHLKDTMZRRD-UHFFFAOYSA-N
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Description

1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a pyridine-4-carboxylic acid hydrazide with a benzyl-substituted acyl chloride under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is unique due to the presence of both benzyl and pyridine substituents, which enhance its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

573944-94-2

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(2,2-dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C23H21N3O2/c1-18(27)26-23(16-19-8-4-2-5-9-19,17-20-10-6-3-7-11-20)28-22(25-26)21-12-14-24-15-13-21/h2-15H,16-17H2,1H3

InChI Key

ALPZHLKDTMZRRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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